molecular formula C20H19F3N4O B2754335 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034391-30-3

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2754335
CAS RN: 2034391-30-3
M. Wt: 388.394
InChI Key: OGRDMPTUVGEAHR-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H19F3N4O and its molecular weight is 388.394. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Activities

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide derivatives have been explored for their potential in treating various diseases due to their significant antitumor and antimicrobial activities. For example, compounds structurally related to this chemical have shown efficacy against liver and breast cell lines in antitumor activity assays and demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several pathogens (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). This suggests that modifications of the this compound structure could yield new and potent agents with clinical applications in cancer treatment and infection control.

Anti-inflammatory and Cytoprotective Properties

Compounds related to this compound have been investigated for their anti-inflammatory and cytoprotective properties. For instance, derivatives with similar pharmacologic profiles have been identified as potential successors to known antiulcer agents, exhibiting gastric antisecretory and cytoprotective properties (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987). Such findings underscore the therapeutic potential of these compounds in managing conditions like peptic ulcers by modulating biological pathways involved in gastric acid secretion and mucosal protection.

Coordination Chemistry and Material Science

The structural motif of this compound offers interesting opportunities in coordination chemistry and material science. Derivatives based on similar frameworks have been used as ligands in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These applications highlight the potential of such compounds in developing new materials with unique optical and magnetic properties for technological and diagnostic applications.

Glycine Transporter Inhibition

Derivatives of this compound have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission. Compounds such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have shown significant inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine concentration in rats, suggesting therapeutic potential in neurological disorders (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).

properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c1-27-13-16(12-26-27)18-8-4-15(10-24-18)11-25-19(28)9-5-14-2-6-17(7-3-14)20(21,22)23/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRDMPTUVGEAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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